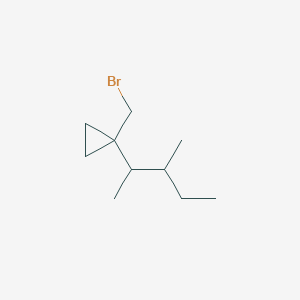
1-(Bromomethyl)-1-(3-methylpentan-2-yl)cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-1-(3-methylpentan-2-yl)cyclopropane is an organic compound that features a cyclopropane ring substituted with a bromomethyl group and a 3-methylpentan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(3-methylpentan-2-yl)cyclopropane typically involves the reaction of a suitable cyclopropane precursor with brominating agents. One common method is the bromination of 1-(3-methylpentan-2-yl)cyclopropane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(Bromomethyl)-1-(3-methylpentan-2-yl)cyclopropane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of alcohols, amines, or thiols.
Elimination: Formation of alkenes.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving cyclopropane derivatives.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)-1-(3-methylpentan-2-yl)cyclopropane depends on the specific reaction it undergoes. For example, in substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Chloromethyl)-1-(3-methylpentan-2-yl)cyclopropane
- 1-(Iodomethyl)-1-(3-methylpentan-2-yl)cyclopropane
- 1-(Hydroxymethyl)-1-(3-methylpentan-2-yl)cyclopropane
Uniqueness
1-(Bromomethyl)-1-(3-methylpentan-2-yl)cyclopropane is unique due to the presence of the bromomethyl group, which makes it more reactive in substitution and elimination reactions compared to its chloro- and iodo- counterparts. The specific steric and electronic effects of the 3-methylpentan-2-yl group also contribute to its distinct reactivity and applications.
Actividad Biológica
1-(Bromomethyl)-1-(3-methylpentan-2-yl)cyclopropane is a brominated cyclopropane derivative notable for its unique structure, which includes a cyclopropane ring substituted with a bromomethyl group and a branched alkyl chain (3-methylpentan-2-yl). This compound's biological activity is influenced by its chemical properties, particularly the presence of the bromine atom, which can enhance reactivity and binding affinity in biological systems.
The molecular formula of this compound is C8H15Br with a molecular weight of approximately 227.16 g/mol. The compound can be synthesized through various methods, primarily involving nucleophilic substitution reactions due to the reactive bromomethyl group. This reactivity allows for modifications that can lead to diverse derivatives with potentially different biological activities.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| 1-Bromocyclopropane | C3H5Br | Simple cyclopropane; lacks branched alkyl chain |
| 1,1-Bis(bromomethyl)cyclopropane | C5H8Br2 | Contains two bromomethyl groups |
| 1-Bromo-3,5-dimethyladamantane | C11H15Br | More complex structure; adamantane framework |
| 1-Ethylcyclopropanol | C5H10O | Contains an alcohol functional group |
This comparison highlights the distinctiveness of this compound, particularly its combination of a bromomethyl substituent and a branched alkyl chain, which may confer unique reactivity and biological properties compared to simpler analogs.
Case Studies and Research Findings
Research on cyclopropane derivatives has shown a broad spectrum of biological activities. For instance, compounds incorporating cyclopropane structures have been linked to various pharmacological effects, including:
- Antitumor Activity : Cyclopropanes have been studied for their potential in cancer treatment, with some derivatives exhibiting cytotoxic effects against human cancer cell lines. For example, bis(spiropyrazolone)cyclopropanes have demonstrated significant inhibitory activity against multiple cancer cell lines, suggesting that similar derivatives may hold therapeutic potential .
- Enzymatic Inhibition : The mechanisms by which cyclopropanes exert their effects often involve inhibition of specific enzymes. Studies indicate that modifications in the cyclopropane structure can lead to enhanced inhibitory activity against targets such as protein tyrosine phosphatases, which play crucial roles in signaling pathways related to cancer and other diseases .
Propiedades
Fórmula molecular |
C10H19Br |
|---|---|
Peso molecular |
219.16 g/mol |
Nombre IUPAC |
1-(bromomethyl)-1-(3-methylpentan-2-yl)cyclopropane |
InChI |
InChI=1S/C10H19Br/c1-4-8(2)9(3)10(7-11)5-6-10/h8-9H,4-7H2,1-3H3 |
Clave InChI |
JFEDLDLMEAPTPL-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C)C1(CC1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















